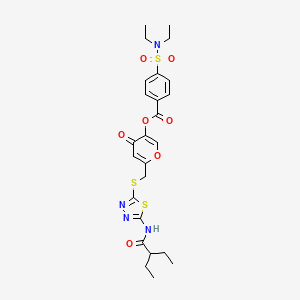

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate

Description

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a structurally complex molecule featuring multiple pharmacophores. Its core structure integrates a 1,3,4-thiadiazole ring linked via a thioether bridge to a 4-oxo-4H-pyran moiety, while the benzoate ester component contains a diethylsulfamoyl group.

Key structural features include:

- 1,3,4-Thiadiazole: Known for its role in enhancing metabolic stability and bioactivity in medicinal chemistry .

- 4-Oxo-4H-pyran: A heterocyclic scaffold associated with anti-inflammatory and antimicrobial properties .

- Diethylsulfamoyl group: A sulfonamide derivative, commonly utilized for its enzyme-inhibitory effects (e.g., cyclooxygenase inhibition) .

Synthetic routes for analogous compounds (e.g., thiadiazole-linked sulfonamides) typically involve nucleophilic substitution, condensation reactions, and characterization via IR, NMR, and mass spectrometry .

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(diethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O7S3/c1-5-16(6-2)22(31)26-24-27-28-25(38-24)37-15-18-13-20(30)21(14-35-18)36-23(32)17-9-11-19(12-10-17)39(33,34)29(7-3)8-4/h9-14,16H,5-8,15H2,1-4H3,(H,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZRXBFSBSDHNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate represents a complex organic molecule that integrates multiple functional groups, including thiadiazole and pyran moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiadiazole Ring : This is achieved through the reaction of thioamide and diazonium salts.

- Amidation : The introduction of the 2-ethylbutanamido group.

- Thioetherification : The formation of a thioether linkage with a pyranone derivative.

- Esterification : The final step involves esterification with the appropriate benzoic acid derivative.

The synthesis can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to ensure structural integrity and purity.

Antimicrobial Properties

Thiadiazole derivatives, including this compound, have shown promising antimicrobial activity. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal effects. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 50 µg/mL against various pathogens .

Anticancer Activity

Research has highlighted the antiproliferative effects of thiadiazole derivatives on human cancer cell lines. In vitro studies have shown that these compounds can inhibit cell growth and induce apoptosis in cancer cells. For example, novel thiadiazole derivatives were synthesized and tested for their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. Some derivatives exhibited IC50 values in the nanomolar range, indicating potent activity compared to standard drugs like donepezil .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Molecular Targets : The compound may bind to enzymes or receptors involved in various biochemical pathways.

- Pathways Involved : It can interfere with cellular signaling pathways, protein synthesis, and DNA replication processes.

Case Studies

- Antimicrobial Efficacy : A study reported that a series of thiadiazole derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Studies : Another investigation focused on the antiproliferative effects of thiadiazole derivatives on breast cancer cells, revealing that certain compounds significantly reduced cell viability through apoptosis induction .

- Neuroprotective Effects : Research on AChE inhibition showed that selected derivatives could effectively protect neuronal cells from degeneration in models of neurotoxicity .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate exhibit significant antimicrobial properties. Thiadiazole derivatives are particularly noted for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies have shown that similar thiadiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Inhibitory effects on key enzymes related to metabolic disorders have been observed. For example, compounds with similar structures have been evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease, respectively .

Case Studies

Several studies have investigated the biological efficacy of related compounds:

- Antimicrobial Studies : A study demonstrated that thiadiazole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods .

- Cytotoxicity Assays : Research evaluating cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) indicated that certain derivatives exhibited significant cytotoxicity compared to controls .

- In Silico Studies : Computational modeling has been employed to predict the reactivity and stability of these compounds, providing insights into their potential biological interactions at the molecular level .

Comparison with Similar Compounds

Thiadiazole-Linked Sulfonamides

Compounds such as (E)-4-(5-chloro-4-(((5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)imino)methyl)-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide (6d) () share structural motifs with the target compound, including the thiadiazole core and sulfonamide group. Key differences include:

- Substituents : The target compound uses a 2-ethylbutanamido group on the thiadiazole, whereas 6d employs a dichlorophenyl group.

- Linkage: The target compound features a thioether bridge, while 6d uses an imino linker.

Synthesis: Both compounds rely on condensation reactions. For example, 6d was synthesized with 62–76% yields and characterized by IR (C=S stretch at 1243–1258 cm⁻¹) and NMR .

Triazole and Oxadiazole Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide () highlight the importance of sulfur-containing heterocycles. Key comparisons:

Physicochemical and Spectroscopic Properties

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing the 1,3,4-thiadiazole core of this compound, and how can they be addressed methodologically?

- Answer : The synthesis of the 1,3,4-thiadiazole moiety often involves cyclization of thiosemicarbazides under acidic or dehydrating conditions. A common challenge is achieving regioselectivity and avoiding side reactions. Evidence from similar compounds suggests refluxing with anhydrous potassium carbonate in acetone to facilitate thiol-mediated coupling (e.g., for disubstituted thiadiazoles) . For amidation at the 5-position of thiadiazole, activating agents like EDCI/HOBt or POCl₃ (as in ) can improve yields. Purification via ethanol recrystallization is recommended to isolate the target product .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Answer :

- 1H NMR : Critical for confirming substituent positions (e.g., pyran-4-one protons at δ ~6.5–7.5 ppm and sulfamoyl groups at δ ~3.0–3.5 ppm) .

- IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) functionalities .

- Elemental Analysis : Ensures purity by matching experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% deviation) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Answer :

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, as described for thiadiazole derivatives in .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values) to assess antiproliferative potential, referencing protocols from .

- Enzyme Inhibition : Fluorometric assays for sulfamoyl-targeted enzymes (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling the thiadiazole and pyran-3-yl moieties?

- Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while acetone may limit side reactions (as in ).

- Catalysts : Anhydrous K₂CO₃ promotes nucleophilic thioether formation between thiadiazole-thiols and alkyl halides .

- Temperature : Controlled reflux (60–80°C) balances reaction rate and decomposition risks. Monitoring via TLC/HPLC is advised .

Q. What computational strategies predict the compound’s target binding affinity and selectivity?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfamoyl-binding enzymes (e.g., dihydrofolate reductase). highlights docking poses for similar triazole-thiadiazole hybrids.

- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) to identify critical residues for affinity .

- QSAR Models : Correlate substituent electronegativity (e.g., diethylsulfamoyl) with bioactivity using descriptors like LogP and polar surface area .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Answer :

- Re-evaluate Assay Conditions : Confirm target enzyme activity (e.g., buffer pH, cofactors) and rule out assay interference from DMSO/solvents .

- Stereochemical Analysis : Use X-ray crystallography (if crystalline) or NOESY NMR to verify spatial orientation of the pyran-4-one and thiadiazole groups .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-(N,N-diethylsulfamoyl)benzoate derivatives in ) to identify trends.

Q. What strategies improve metabolic stability of the sulfamoyl group in vivo?

- Answer :

- Isotere Replacement : Substitute sulfamoyl with sulfonamide or phosphonate groups to resist hydrolysis .

- Prodrug Design : Mask the sulfamoyl as a tert-butyloxycarbonyl (Boc) derivative, activated enzymatically in target tissues .

- Enzymatic Profiling : Test stability in liver microsomes (human/rat) to identify metabolic hotspots .

Data Analysis & Experimental Design

Q. How can researchers design SAR studies for the 2-ethylbutanamido side chain?

- Answer :

- Analog Synthesis : Replace the ethylbutanamide with shorter (propionamide) or branched (isobutyl) chains to assess steric effects .

- Bioisosteres : Introduce heterocyclic amides (e.g., pyridine-2-carboxamide) to modulate lipophilicity .

- Statistical Tools : Apply PCA (Principal Component Analysis) to correlate substituent properties (e.g., Hammett σ) with IC₅₀ values .

Q. What methods validate the compound’s stability under physiological conditions?

- Answer :

- pH Stability Testing : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hours .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (25–300°C) to guide storage conditions .

- Light Exposure Tests : UV-Vis spectroscopy to detect photooxidation of the pyran-4-one moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.